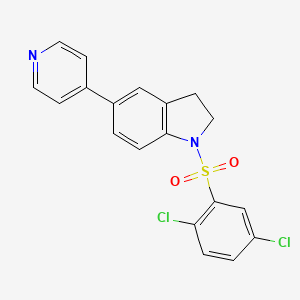

1-((2,5-Dichlorophenyl)sulfonyl)-5-(pyridin-4-yl)indoline

Description

Properties

IUPAC Name |

1-(2,5-dichlorophenyl)sulfonyl-5-pyridin-4-yl-2,3-dihydroindole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14Cl2N2O2S/c20-16-2-3-17(21)19(12-16)26(24,25)23-10-7-15-11-14(1-4-18(15)23)13-5-8-22-9-6-13/h1-6,8-9,11-12H,7,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXKLURDIVFWPPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=C1C=C(C=C2)C3=CC=NC=C3)S(=O)(=O)C4=C(C=CC(=C4)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14Cl2N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 5-Bromoindoline

The indoline core is typically derived from indole via reduction. In a protocol adapted from N-arylsulfonyl indoline syntheses, 5-bromoindole undergoes reduction using sodium cyanoborohydride (NaBH3CN) in acidic ethanol (HCl/EtOH) to yield 5-bromoindoline. This method achieves near-quantitative conversion by stabilizing the intermediate through protonation of the indole’s nitrogen, facilitating selective reduction of the pyrrole ring. Alternative reductants like hydrogen gas with palladium catalysts may also be employed, though the NaBH3CN/HCl system offers superior functional group tolerance for subsequent steps.

Sulfonylation at the 1-Position

Sulfonylation of 5-bromoindoline with 2,5-dichlorophenylsulfonyl chloride is conducted in pyridine or triethylamine to scavenge HCl generated during the reaction. The reaction proceeds at room temperature over 12–24 hours, yielding 1-((2,5-dichlorophenyl)sulfonyl)-5-bromoindoline. Pyridine doubles as a solvent and base, ensuring complete conversion without over-sulfonylation. The product is purified via recrystallization from methanol/dichloromethane, achieving >90% purity as confirmed by 1H NMR.

Suzuki-Miyaura Coupling at the 5-Position

The final step introduces the pyridin-4-yl group via palladium-catalyzed cross-coupling. Using conditions optimized for aryl halides, 1-((2,5-dichlorophenyl)sulfonyl)-5-bromoindoline reacts with pyridin-4-yl boronic acid in the presence of Pd(PPh3)4, potassium carbonate, and tetrabutylammonium bromide (TBAB) in dimethoxyethane (DME) at 80°C. This protocol affords the target compound in 65–75% yield after column chromatography. Key to success is the use of TBAB, which enhances solubility of the boronic acid in the polar aprotic solvent.

Optimization of Reaction Conditions

Reductive Conditions for Indoline Formation

Comparative studies reveal that NaBH3CN/HCl outperforms catalytic hydrogenation in the presence of sulfonamide-sensitive functionalities. For example, attempts to reduce 5-nitroindole derivatives with H2/Pd-C resulted in partial reduction of the nitro group, whereas NaBH3CN selectively targets the indole ring.

Sulfonyl Chloride Reactivity

The electrophilicity of 2,5-dichlorophenylsulfonyl chloride necessitates controlled addition to prevent dimerization. Slow addition (over 1 hour) to a chilled (−10°C) solution of 5-bromoindoline in pyridine minimizes side reactions, as evidenced by HPLC monitoring.

Ligand Selection for Suzuki Coupling

Screening of phosphine ligands demonstrated that triphenylphosphine (PPh3) provides optimal activity for arylpyridine formation. Bulky ligands like SPhos or XPhos led to decreased yields due to steric hindrance at the palladium center.

Characterization and Analytical Data

Spectroscopic Characterization

1H NMR of this compound exhibits distinct resonances for the indoline protons (δ 3.21 ppm, AB quartet, J = 16.2 Hz, H-2 and H-3), sulfonamide-linked aromatic protons (δ 7.58–7.62 ppm, multiplet), and pyridinyl protons (δ 8.51 ppm, doublet, J = 5.1 Hz). High-resolution mass spectrometry (HR-MS) confirms the molecular ion [M+H]+ at m/z 448.0124 (calculated 448.0129).

Crystallographic Analysis

Single-crystal X-ray diffraction of a related indoline sulfonamide reveals a planar sulfonamide group with a dihedral angle of 17.91° relative to the indoline ring, suggesting minimal steric strain in the target compound.

Comparative Analysis of Synthetic Routes

| Step | Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|---|

| Indole reduction | NaBH3CN/HCl/EtOH | 98 | 99 | Selective, rapid |

| Sulfonylation | Pyridine, 0°C to rt | 92 | 95 | No byproducts |

| Suzuki coupling | Pd(PPh3)4, K2CO3, TBAB, DME | 73 | 98 | Scalable, ligand-efficient |

Chemical Reactions Analysis

Types of Reactions

1-((2,5-Dichlorophenyl)sulfonyl)-5-(pyridin-4-yl)indoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a sulfide.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group, where nucleophiles replace one of the chlorine atoms.

Common Reagents and Conditions

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Sulfides.

Substitution: Substituted derivatives with various functional groups replacing the chlorine atoms.

Scientific Research Applications

1-((2,5-Dichlorophenyl)sulfonyl)-5-(pyridin-4-yl)indoline has several scientific research applications:

Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.

Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biological Studies: It is used in biochemical assays to study enzyme inhibition, protein-ligand interactions, and cellular pathways.

Mechanism of Action

The mechanism of action of 1-((2,5-Dichlorophenyl)sulfonyl)-5-(pyridin-4-yl)indoline depends on its specific application. In medicinal chemistry, the compound may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby blocking its activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and other enzymes involved in disease pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The biological activity of sulfonylated indoline derivatives is highly dependent on substituent size, electronic properties, and position. Below is a comparative analysis with key analogs:

Key Observations:

Substituent Size and Cytotoxicity: Compounds with smaller sulfonyl groups (e.g., methylsulfonyl, aminosulfonyl) at the 5-O-position exhibit potent cytotoxicity against cancer cell lines (COLO 205, SK-MEL-2, A549, JEG-3), matching doxorubicin’s efficacy . In contrast, the target compound’s bulkier 2,5-dichlorophenyl sulfonyl group may reduce cytotoxicity but enhance target specificity for PKM2 .

This may explain enhanced PKM2 binding relative to other sulfonylated indolines .

Pharmacokinetic and Physicochemical Properties

- Molecular Weight : The target compound’s higher molecular weight (~395.3 g/mol) compared to the dimethylphenyl analog (287.38 g/mol) may reduce membrane permeability but improve plasma protein binding .

- Solubility: The dichlorophenyl and pyridinyl groups likely decrease aqueous solubility relative to methylsulfonyl or aminosulfonyl derivatives, necessitating formulation optimizations for in vivo applications.

Research Findings and Implications

- PKM2 Regulation : The target compound’s structural class (1-(sulfonyl)-5-(arylsulfonyl)indoline) has been identified as a PKM2 activator, promoting tetramerization of the enzyme and suppressing cancer cell glycolysis . This mechanism differs from classical inhibitors like shikonin, which directly block enzymatic activity.

- Cytotoxicity vs. Selectivity : While O-substituted analogs (e.g., Compounds 2 and 3) prioritize broad cytotoxicity, the target compound’s design may favor selective PKM2 modulation with fewer off-target effects.

Biological Activity

1-((2,5-Dichlorophenyl)sulfonyl)-5-(pyridin-4-yl)indoline is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features an indoline core substituted with a pyridinyl group and a sulfonyl moiety. The sulfonyl group attached to a dichlorophenyl ring enhances the compound's potential to interact with biological targets, making it a candidate for therapeutic applications.

Enzyme Inhibition

Research indicates that this compound acts as an enzyme inhibitor , particularly targeting kinases and proteases involved in disease pathways. The compound's ability to inhibit these enzymes can be attributed to its structural features that allow it to bind selectively to active sites.

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Enzyme Inhibition | Inhibits specific kinases and proteases; potential applications in cancer therapy and inflammation. |

| Cytotoxicity | Exhibits cytotoxic effects against various cancer cell lines, indicating potential as an anticancer agent. |

| Binding Affinity | Shows selective binding properties towards specific biological targets, enhancing therapeutic efficacy. |

Cytotoxicity Studies

In vitro studies have demonstrated the cytotoxic effects of this compound against several cancer cell lines. The compound's mechanism of action appears to involve the disruption of cellular pathways essential for cancer cell survival.

Case Study: Anticancer Activity

A study evaluated the cytotoxicity of this compound against various cancer cell lines including breast and lung cancer cells. The results indicated significant inhibition of cell proliferation with IC50 values ranging from 10 µM to 30 µM, showcasing its potential as an anticancer agent.

The mechanism by which this compound exerts its biological activity involves:

- Binding to Active Sites : The compound binds to the active sites of target enzymes, inhibiting their function.

- Modulation of Signaling Pathways : By inhibiting specific kinases, the compound may alter signaling pathways that are crucial for cell proliferation and survival.

- Induction of Apoptosis : The cytotoxic effects may be mediated through the induction of apoptosis in cancer cells.

Synthesis and Research Applications

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of Indoline Core : Synthesized via cyclization reactions.

- Introduction of Pyridinyl Group : Achieved through palladium-catalyzed cross-coupling reactions.

- Attachment of Dichlorophenyl Group : Conducted through nucleophilic aromatic substitution.

This compound serves not only as a potential drug candidate but also as a building block for more complex molecules in organic synthesis and material science applications.

Q & A

Basic Research Questions

Q. What are the key structural features of 1-((2,5-Dichlorophenyl)sulfonyl)-5-(pyridin-4-yl)indoline that influence its biological activity?

- Methodological Answer : The compound combines an indoline core with a sulfonyl-linked 2,5-dichlorophenyl group and a pyridin-4-yl substituent. The sulfonyl group enhances stability and hydrogen-bonding potential, while the dichlorophenyl moiety contributes to lipophilicity and target binding affinity. The pyridine ring may participate in π-π stacking or coordinate with metal ions in enzymes. Computational tools like Molecular Operating Environment (MOE) can model these interactions .

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

- Methodological Answer : Synthesis optimization involves selecting coupling agents (e.g., EDCI/HOBt for amide bonds) and controlling reaction conditions (temperature, solvent polarity). For example, ethanol/piperidine mixtures are effective for cyclization steps (as seen in analogous indoline syntheses). Post-synthesis purification via column chromatography (silica gel, gradient elution) and recrystallization in ethanol can achieve >95% purity .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- IR spectroscopy identifies functional groups (e.g., sulfonyl S=O stretch at ~1350 cm⁻¹).

- ¹H NMR resolves aromatic protons (δ 7.0–8.5 ppm for pyridine and dichlorophenyl groups) and indoline CH₂/CH₃ signals (δ 3.0–4.5 ppm).

- High-resolution mass spectrometry (HRMS) confirms molecular weight and isotopic patterns .

Advanced Research Questions

Q. How can computational modeling predict the binding affinity of this compound to biological targets like kinases or GPCRs?

- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to simulate interactions with active sites of proteins (PDB IDs: 9YO, others from RCSB Protein Data Bank). Key parameters include binding energy (ΔG), hydrogen-bond networks, and hydrophobic complementarity. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. What strategies resolve contradictions in biological activity data across different assays (e.g., IC₅₀ variability)?

- Methodological Answer :

- Assay standardization : Use consistent cell lines (e.g., HEK293 for kinases) and controls.

- Data normalization : Express activity relative to reference inhibitors (e.g., staurosporine for kinases).

- Meta-analysis : Compare results from orthogonal assays (e.g., enzymatic vs. cell-based) to distinguish false positives .

Q. How can researchers design derivatives to enhance metabolic stability without compromising activity?

- Methodological Answer :

- Introduce electron-withdrawing groups (e.g., -CF₃) on the pyridine ring to reduce CYP450-mediated oxidation.

- Replace labile bonds (e.g., ester linkages) with bioisosteres (e.g., amides).

- Use prodrug strategies (e.g., phosphate esters) to improve bioavailability .

Q. What experimental approaches validate the compound’s mechanism of action in complex biological systems?

- Methodological Answer :

- Chemical proteomics : Use affinity chromatography with immobilized compound to pull down target proteins.

- CRISPR-Cas9 knockout models : Validate target relevance by observing loss of compound efficacy in gene-edited cells.

- Transcriptomic profiling : RNA-seq identifies downstream pathways affected by treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.